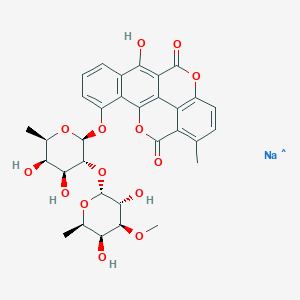

Chartreusin sodium

Description

Properties

CAS No. |

1393-72-2 |

|---|---|

Molecular Formula |

C32H31NaO14 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

sodium 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-8-olate |

InChI |

InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/q;+1/p-1/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1 |

InChI Key |

VAQXDDCZGDHANK-VUEGQKLDSA-M |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chartreusin sodium; X465A sodium salt. |

Origin of Product |

United States |

Foundational & Exploratory

Chartreusin Sodium: A Technical Guide for Researchers

CAS Number: 1393-72-2

This document provides a comprehensive technical overview of Chartreusin, a potent antineoplastic agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Chartreusin is a glycoside antibiotic produced by Streptomyces chartreusis.[1] The sodium salt of Chartreusin is soluble in water, appearing as gold-colored needles or plates.

| Property | Value | Reference |

| CAS Number | 6377-18-0 | [2] |

| Molecular Formula | C32H32O14 | [2] |

| Molecular Weight | 640.59 g/mol | [2] |

| Appearance | Yellow plates | |

| Melting Point | 184-186 °C | |

| Solubility | Practically insoluble in water; Soluble in acetone. The sodium salt has a solubility of at least 20 mg/ml in water (pH 9.5). | |

| Optical Rotation | [α]D25 +132.5° (c = 0.2 in pyridine); [α]D25 -33° (c = 0.3 in glacial acetic acid) | |

| UV max (nm) | 237, 262, 332, 382, 405, 422 |

Mechanism of Action

Chartreusin exhibits its anticancer effects through a multi-faceted mechanism of action, primarily targeting DNA integrity and cellular metabolic processes.

DNA Intercalation and Topoisomerase II Inhibition

Chartreusin is known to bind directly to DNA.[1] This interaction can lead to the inhibition of DNA replication and the induction of strand scission.[1] A key aspect of its mechanism is the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[3] By stabilizing the transient covalent complex between topoisomerase II and DNA, Chartreusin leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3]

Impact on Cellular Signaling Pathways

Recent studies have indicated that Chartreusin and its derivatives can modulate critical signaling pathways involved in cancer cell survival and proliferation.

-

Oxidative Phosphorylation (OXPHOS): For Chartreusin, the downregulated oxidative phosphorylation (OXPHOS) pathway was identified as an enriched pathway. This is significant as certain types of cancer cells are highly dependent on OXPHOS for their survival.

-

Hippo Signaling Pathway: The Hippo signaling pathway, a crucial regulator of organ size and cell proliferation, was found to be an enriched pathway for the Chartreusin derivative, elsamicin B, in its inhibitory effects against ES-2 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Chartreusin.

Cytotoxicity Assay (CCK-8 Method)

This protocol is used to determine the cytotoxic effects of Chartreusin on cancer cell lines and to calculate the IC50 value (the concentration of a drug that inhibits 50% of cell growth).

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2)

-

Cell culture medium

-

Chartreusin stock solution

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Chartreusin in culture medium. Add 10 μL of the diluted Chartreusin solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Chartreusin).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of Chartreusin on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell lines

-

Chartreusin

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with Chartreusin at the desired concentration for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

This assay determines the inhibitory effect of Chartreusin on the relaxation of supercoiled DNA by human topoisomerase II.

Materials:

-

Supercoiled pBR322 plasmid DNA

-

Human Topoisomerase II

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Chartreusin

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled pBR322 DNA, and different concentrations of Chartreusin.

-

Enzyme Addition: Add human topoisomerase II to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Quantitative Data

Cytotoxic Activities of Chartreusin and Its Derivatives

The following table summarizes the IC50 values of Chartreusin (1) and its derivatives (2-4) against various human cancer cell lines. The CCK-8 method was used to determine these values.[4]

| Compound | HCT116 (μM) | BxPC3 (μM) | T47D (μM) | ES-2 (μM) |

| Chartreusin (1) | >50 | >50 | >50 | 1.1 ± 0.2 |

| D329C (2) | >50 | >50 | >50 | >50 |

| Elsamicin A (3) | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.03 ± 0.01 |

| Elsamicin B (4) | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.01 |

HCT116: human colon cancer cell line; BxPC3: human pancreatic cancer cell line; T47D: human breast cancer cell line; ES-2: human ovarian cancer cell line.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action of Chartreusin

Caption: Proposed mechanism of action for Chartreusin.

Experimental Workflow for Cytotoxicity and Cell Cycle Analysis

Caption: Workflow for assessing cytotoxicity and cell cycle effects.

Chartreusin's Impact on the Hippo Signaling Pathway (Hypothesized)

Caption: Hypothesized impact on the Hippo signaling pathway.

References

Chartreusin Sodium: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural product belonging to the pyranocoumarin family of antibiotics, first isolated from Streptomyces chartreusis. It has demonstrated significant antitumor activity against various cancer cell lines, making it a subject of interest in oncological research. This technical guide provides a comprehensive overview of the core mechanism of action of Chartreusin sodium, focusing on its molecular interactions and cellular consequences. The information presented herein is intended to support further research and drug development efforts centered on this potent molecule.

Core Mechanisms of Action

The antitumor effects of this compound are primarily attributed to a multi-faceted mechanism involving direct DNA interaction, inhibition of a critical nuclear enzyme, and the induction of oxidative stress. These interconnected activities culminate in the suppression of cancer cell proliferation and the induction of cell death.

DNA Interaction: Intercalation and Minor Groove Binding

Chartreusin exhibits a high affinity for double-stranded DNA, a foundational aspect of its cytotoxic activity. Its binding is characterized as a multivalent interaction, encompassing both intercalation of its planar chromophore between DNA base pairs and binding within the minor groove. This dual-mode binding stabilizes the DNA-drug complex, interfering with essential cellular processes such as DNA replication and transcription.

Thermodynamic studies have elucidated the nature of this interaction. The binding of Chartreusin to DNA is an enthalpy-driven process, indicating strong, favorable molecular interactions.

Experimental Protocols: DNA Binding Affinity Determination

The binding affinity and thermodynamic profile of Chartreusin with DNA have been characterized using several biophysical techniques:

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event of Chartreusin to DNA. A solution of Chartreusin is titrated into a solution containing DNA, and the resulting heat changes are measured to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure the thermal stability of DNA in the presence and absence of Chartreusin. An increase in the melting temperature (Tm) of DNA upon binding of Chartreusin indicates stabilization of the double helix.

-

UV Melting Experiments: Similar to DSC, UV melting experiments monitor the change in UV absorbance of a DNA solution as the temperature is increased. The midpoint of the absorbance change corresponds to the melting temperature (Tm). The shift in Tm in the presence of Chartreusin is used to calculate the binding constant.

Inhibition of Topoisomerase II

A pivotal element of Chartreusin's mechanism of action is its potent inhibition of DNA Topoisomerase II.[1] Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and knotting, which arise during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Chartreusin acts as a topoisomerase II poison . It does not prevent the enzyme from binding to DNA or creating the initial double-strand break. Instead, it stabilizes the covalent intermediate complex formed between Topoisomerase II and the cleaved DNA. This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks. These DNA lesions are highly cytotoxic and can trigger apoptotic cell death pathways.

Experimental Protocols: Topoisomerase II Inhibition Assay

The inhibitory effect of Chartreusin on Topoisomerase II can be assessed using a standard in vitro assay:

-

Supercoiled Plasmid Relaxation Assay: This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. In the absence of an inhibitor, the enzyme converts the compact, supercoiled plasmid into a more relaxed form, which can be distinguished by agarose gel electrophoresis. When Chartreusin is present, it inhibits the re-ligation step of the enzyme, leading to an accumulation of linearized or nicked plasmid DNA, and a reduction in the formation of the relaxed topoisomers. The concentration of Chartreusin that inhibits 50% of the enzyme's activity (IC50) can be determined from a dose-response curve.

Induction of Oxidative Stress and DNA Damage

Emerging evidence indicates that Chartreusin can induce cellular damage through the generation of Reactive Oxygen Species (ROS).[2] The molecular structure of Chartreusin, particularly its aglycone moiety (chartarin), is implicated in the production of free radicals in a reducing environment.[2] This process can be initiated by cellular reductases.

The generated ROS, such as superoxide anions and hydroxyl radicals, can directly damage cellular macromolecules, including DNA. This leads to the formation of single-strand and double-strand DNA breaks, further contributing to the cytotoxic effects of the compound. Electrochemical studies have demonstrated that Chartreusin can induce damage to double-stranded DNA through mechanisms involving ROS generation.[2]

Experimental Protocols: Detection of Reactive Oxygen Species (ROS)

The generation of ROS induced by Chartreusin can be quantified using various methods:

-

Electrochemical Methods: Techniques such as voltammetry of microparticles and scanning electrochemical microscopy can be used to monitor the electrochemical generation of ROS in the presence of Chartreusin and its interaction with DNA.[2] These methods provide real-time information on the redox activity of the compound.

-

Fluorescent Probes: Cellular ROS levels can be measured using fluorescent dyes that become fluorescent upon oxidation. A common probe is 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are treated with Chartreusin, and the subsequent increase in fluorescence, corresponding to ROS production, is measured using a fluorescence microplate reader or flow cytometry.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of this compound.

Table 1: DNA Binding Parameters for Chartreusin

| Parameter | Value | Conditions | Reference |

| Binding Constant (Ka) | 3.6 x 10⁵ M⁻¹ | 20°C, 18 mM Na⁺ | [2] |

| Binding Enthalpy (ΔH) | -7.07 kcal/mol | 20°C | [2] |

Table 2: Cytotoxic Activity of Chartreusin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | < 13 | [1] |

| BxPC3 | Pancreatic Cancer | < 13 | [1] |

| ES-2 | Ovarian Cancer | < 13 | [1] |

| T47D | Breast Cancer | > 13 | [1] |

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Core mechanism of action of this compound.

Caption: Workflow for determining DNA binding parameters.

References

An In-depth Technical Guide to the Chartreusin Sodium Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin is a complex aromatic polyketide glycoside produced by Streptomyces chartreusis that exhibits potent antiproliferative and antibiotic activities. Its unique pentacyclic bislactone aglycone, chartarin, coupled with two deoxy-sugar moieties, has attracted significant interest from the scientific community. This technical guide provides a comprehensive overview of the biosynthetic pathway of Chartreusin, with a focus on its sodium salt form, which enhances its solubility. We will delve into the genetic organization of the biosynthetic gene cluster, the enzymatic cascade responsible for the assembly and modification of the polyketide backbone, and the subsequent glycosylation steps. This document summarizes key quantitative data, details experimental methodologies for studying this pathway, and provides visual representations of the core biosynthetic processes to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Chartreusin is a member of the aromatic polyketide family, a class of natural products known for their diverse and potent biological activities.[1][2] First isolated from Streptomyces chartreusis, it has demonstrated significant anticancer and antibiotic properties.[1][2] The core structure of Chartreusin consists of a unique pentacyclic aglycone called chartarin, which is glycosylated with D-fucose and D-digitalose.[1] The sodium salt of Chartreusin, referred to as Chartreusin sodium, is a more water-soluble form of the compound, making it more amenable for potential therapeutic applications. Understanding the intricate biosynthetic pathway of Chartreusin is crucial for efforts in pathway engineering, generation of novel analogs with improved therapeutic properties, and optimization of its production.

The Chartreusin Biosynthetic Gene Cluster (BGC)

The biosynthesis of Chartreusin is orchestrated by a dedicated gene cluster (cha) in Streptomyces chartreusis. This cluster encodes a suite of enzymes including a type II polyketide synthase (PKS), cyclases, oxygenases, and glycosyltransferases. The heterologous expression of the entire cha gene cluster in hosts like Streptomyces albus has been instrumental in elucidating the functions of the encoded enzymes and confirming their role in Chartreusin production.[3]

The Biosynthetic Pathway: From Precursors to Chartreusin

The biosynthesis of Chartreusin can be broadly divided into three main stages:

-

Assembly of the polyketide backbone by the type II PKS.

-

A series of tailoring reactions including cyclizations and dehydrations to form the chartarin aglycone.

-

Glycosylation of the chartarin aglycone to yield the final product, Chartreusin.

Polyketide Chain Assembly

The formation of the Chartreusin backbone begins with the iterative condensation of malonyl-CoA extender units by a type II polyketide synthase (PKS). This minimal PKS system, typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP), constructs a linear polyketide chain.

Formation of the Chartarin Aglycone: A Cascade of Tailoring Enzymes

The linear polyketide chain undergoes a series of intricate enzymatic modifications to form the characteristic pentacyclic structure of chartarin.

Step 1: Initial Cyclization and Formation of Auramycinone

The initial cyclization of the polyketide chain is catalyzed by a putative fourth-ring cyclase, ChaK, leading to the formation of an anthracyclinone intermediate.[1] Further modifications result in the formation of auramycinone, a key tetracyclic intermediate in the pathway.[1]

Step 2: Conversion of Auramycinone to Resomycin C

A critical and previously unknown part of the pathway, the conversion of auramycinone to resomycin C, is catalyzed by a three-enzyme cascade:[1]

-

ChaX: An NAD(P)H-dependent quinone reductase that reduces auramycinone.[1][4]

-

ChaU: A cyclase-like enzyme that, in conjunction with ChaX, catalyzes the 9,10-dehydration of the reduced auramycinone via a carbanion intermediate to form 9,10-dehydroauramycinone.[1][4]

-

ChaJ: Another cyclase-like enzyme, homologous to ChaU, which is responsible for the subsequent 7,8-dehydration through a canonical carbocation intermediate, yielding resomycin C.[1][4]

Step 3: Oxidative Rearrangement to Form the Bislactone Core

Further tailoring of resomycin C leads to the formation of the pentacyclic bislactone core of chartarin. This complex transformation is initiated by the flavin-dependent enzyme ChaZ and further modified by ChaE.[5] The final α-pyrone ring formation is catalyzed by an unprecedented non-heme iron-dependent dioxygenase, ChaP .[6] ChaP utilizes flavin-activated oxygen to catalyze two successive C-C bond cleavages followed by lactonization, completing the biosynthesis of the chartarin aglycone.[6]

Glycosylation: The Final Step

The chartarin aglycone is then glycosylated by specific glycosyltransferases encoded within the cha gene cluster. These enzymes attach the deoxy-sugars, D-fucose and D-digitalose, to the aglycone, yielding the final bioactive molecule, Chartreusin.[1]

Quantitative Data

While detailed enzyme kinetic data for all the biosynthetic enzymes is not exhaustively available in the public domain, studies on the production of Chartreusin have provided some quantitative insights.

| Parameter | Value | Organism/System | Reference |

| Peak Chartreusin Titer | 200-300 µg/ml | Streptomyces chartreusis fermentation | [7][8] |

| Titer Increase with D-fucose | 200-300% | Streptomyces chartreusis fermentation | [7][8] |

| Microbiological Assay Detection Limit | 0.5-1.0 µg/ml | Sarcina lutea | [7][8] |

Experimental Protocols

Heterologous Expression of the Chartreusin Gene Cluster in Streptomyces albus

This protocol provides a general workflow for the heterologous expression of the cha gene cluster. Specific vectors and detailed conditions can be found in the cited literature.

-

Cosmid Library Construction: A genomic cosmid library of Streptomyces chartreusis is constructed.

-

Identification of the cha Gene Cluster: The library is screened using probes designed from conserved regions of type II PKS genes.

-

Subcloning and Vector Construction: The identified cosmid containing the complete cha gene cluster is subcloned into a suitable Streptomyces expression vector (e.g., pSET152-based vectors).

-

Transformation of Streptomyces albus : The expression vector is introduced into S. albus protoplasts via transformation.

-

Cultivation and Fermentation: Recombinant S. albus strains are cultivated in a suitable production medium (e.g., R5A medium) to allow for the production of Chartreusin.

-

Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC or LC-MS to detect the production of Chartreusin and its intermediates.

In Vitro Enzyme Assays

-

General Protocol for ChaX, ChaU, and ChaJ Activity:

-

Enzyme Preparation: The genes for ChaX, ChaU, and ChaJ are cloned and expressed in E. coli, and the enzymes are purified.

-

Reaction Mixture: A typical reaction mixture contains the substrate (auramycinone or 9,10-dehydroauramycinone), the purified enzyme(s), a buffer (e.g., Tris-HCl), and for ChaX, a cofactor (NADH or NADPH).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Quenching and Extraction: The reaction is stopped, and the products are extracted.

-

Analysis: The reaction products are analyzed by UPLC-MS to identify and quantify the formation of intermediates like 9,10-dehydroauramycinone and resomycin C.[1]

-

-

General Protocol for ChaP Dioxygenase Activity:

-

Enzyme and Substrate Preparation: Purified ChaP and its substrate are prepared.

-

Reaction Conditions: The assay is performed in a suitable buffer in the presence of a flavin and a reducing agent to generate flavin-activated oxygen.

-

Product Detection: The formation of the final chartarin aglycone is monitored using HPLC or LC-MS.

-

UPLC-MS Analysis of Chartreusin and Intermediates

-

Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18) is used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.

-

Mass Spectrometry: The UPLC system is coupled to a mass spectrometer for the detection and identification of compounds based on their mass-to-charge ratio.

-

Data Analysis: The retention times and mass spectra of the analytes are compared with those of authentic standards for identification and quantification.

Visualizations

Chartreusin Biosynthetic Gene Cluster

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation, Characterization and Study of the Dissociation of Naproxen from Its Chitosan Salt - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Chartreusin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a polyketide glycoside antibiotic produced by Streptomyces chartreusis, has garnered significant interest within the scientific community due to its potent antitumor properties. This technical guide provides a comprehensive overview of Chartreusin, with a specific focus on its sodium salt. It details the compound's molecular characteristics, outlines experimental protocols for its production and biological evaluation, and explores its mechanism of action, including its impact on cellular signaling pathways. Quantitative data on its cytotoxic activity are presented for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the research process involved in its study.

Molecular Profile of Chartreusin Sodium

Chartreusin is a complex natural product with a distinctive chemical structure. The sodium salt of Chartreusin is often utilized in experimental setting.

| Property | Value | Source |

| Molecular Formula | C32H31NaO14 | [1] |

| Molecular Weight | 662.57 g/mol | [1] |

| Appearance | Yellow-green crystalline compound | |

| Core Structure | Aromatic polycyclic polyketide glycoside | [2][3] |

Experimental Protocols

Production of Chartreusin via Fermentation

Chartreusin is produced by the bacterium Streptomyces chartreusis through fermentation.[4][5] While specific industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined.

Objective: To cultivate Streptomyces chartreusis for the production of Chartreusin.

Methodology:

-

Strain and Culture Conditions: A pure culture of Streptomyces chartreusis is used to inoculate a suitable seed medium.

-

Fermentation: The seed culture is then transferred to a larger production medium. Peak concentrations of 200 to 300 µg/ml have been reported in fermentation liquors.[4][5]

-

Optimization: The yield of Chartreusin can be significantly increased by supplementing the fermentation media with d-fucose, a sugar moiety present in the Chartreusin molecule.[4][5] This suggests that the availability of this precursor is a limiting factor in the biosynthesis.

Extraction and Purification

A general workflow for the extraction and purification of natural product antibiotics from fermentation broth is as follows:

Objective: To isolate and purify Chartreusin from the fermentation broth.

Methodology:

-

Extraction: The fermentation broth is typically extracted with organic solvents to separate Chartreusin from the aqueous phase.[6]

-

Purification: The crude extract undergoes further purification steps, which may include chromatographic techniques to obtain pure Chartreusin.[6]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which Chartreusin inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[7][8]

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.[7]

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the IC50 value is determined.

Mechanism of Action and Signaling Pathways

Chartreusin exerts its anticancer effects primarily through its interaction with DNA and the inhibition of a critical enzyme involved in DNA replication and repair.

The primary mechanism of action for Chartreusin involves the inhibition of Topoisomerase II .[3] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting Topoisomerase II, Chartreusin leads to the accumulation of DNA strand breaks, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3]

Below is a simplified representation of the Topoisomerase II inhibition pathway.

Caption: Inhibition of Topoisomerase II by Chartreusin, leading to DNA damage and apoptosis.

Quantitative Data on Anticancer Activity

The following table summarizes the reported in vivo anticancer activity of Chartreusin against various murine tumor models.

| Tumor Model | Administration Route | Activity |

| Ascitic P388 Leukemia | Intraperitoneal (i.p.) | Significant therapeutic activity[10] |

| L1210 Leukemia | Intraperitoneal (i.p.) | Significant therapeutic activity[10] |

| B16 Melanoma | Intraperitoneal (i.p.) | Significant therapeutic activity[10] |

| P388 Leukemia | Oral (p.o.), Subcutaneous (s.c.), or Intravenous (i.v.) | No activity observed[10] |

Experimental Workflow for Natural Product Drug Discovery

The discovery and development of a natural product like Chartreusin as a potential drug candidate follows a multi-step workflow.

Caption: A streamlined workflow for the discovery and preclinical evaluation of natural products.

References

- 1. chartreusin, sodium salt | 1393-72-2 [amp.chemicalbook.com]

- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Screening, fermentation, isolation, and chracterization of trypanomycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. chondrex.com [chondrex.com]

- 10. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chartreusin Sodium: An Examination of a Poorly Soluble Compound

For the attention of researchers, scientists, and drug development professionals, this technical guide addresses the solubility profile of Chartreusin and its sodium salt. Despite extensive investigation, specific quantitative solubility data for Chartreusin and its sodium salt remains largely unavailable in publicly accessible scientific literature. This document summarizes the available qualitative information, outlines the challenges associated with its solubility, and provides standardized experimental protocols for determining the solubility of such compounds.

Executive Summary

Chartreusin is a naturally occurring antibiotic with potent anticancer properties.[1][2][3] However, its therapeutic development has been significantly hampered by its poor solubility in aqueous and common organic solvents.[4][5] The aglycone of Chartreusin, known as chartarin, is noted for its extremely low solubility, a characteristic attributed to its planar pentacyclic structure.[5] While the formation of a sodium salt is a common strategy to enhance the solubility of poorly soluble acidic compounds, specific solubility data for Chartreusin sodium is not documented in the reviewed literature. One study has indicated that the apparent aqueous solubility of Chartreusin can be enhanced at a neutral pH through the use of hydroxybenzoates.[4]

Physicochemical Properties of Chartreusin

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₂O₁₄ | [6] |

| Molecular Weight | 640.6 g/mol | [6] |

| Description | Water-insoluble cytotoxic agent | [4] |

| Aglycone | Chartarin | [5] |

Experimental Protocols for Solubility Determination

While specific experimental details for Chartreusin are not available, the following are generalized and widely accepted methods for determining the equilibrium solubility of a compound. These protocols are based on guidelines from regulatory bodies and common practices in pharmaceutical sciences.

Equilibrium Solubility Determination by Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

-

This compound

-

A range of aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

-

Vials (glass or other non-reactive material)

-

Constant temperature shaker/incubator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

0.45 µm syringe filters

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the dissolved and undissolved compound, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it using a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Chartreusin in the filtrate using a validated HPLC-UV or LC-MS/MS method.

-

The experiment should be performed in triplicate for each solvent.

High-Throughput Screening (HTS) for Kinetic Solubility

This method provides a more rapid assessment of solubility and is often used in early drug discovery.

Materials:

-

This compound

-

DMSO

-

Aqueous buffers

-

96-well microtiter plates

-

Plate shaker

-

Plate reader with turbidity or nephelometry detection

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a 96-well plate, add the aqueous buffer of interest to each well.

-

Add a small volume of the DMSO stock solution to the aqueous buffer in each well.

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is considered the kinetic solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Kinetic Solubility Screening.

Conclusion

The development of Chartreusin as a therapeutic agent is contingent upon overcoming its significant solubility challenges. While the formation of a sodium salt is a logical step, the lack of available quantitative solubility data for this form underscores the need for further fundamental characterization. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine the solubility profile of this compound, which is a critical step in enabling formulation development and advancing this potent molecule towards clinical application.

References

- 1. Chartreusin - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]

- 6. Enhanced chartreusin solubility by hydroxybenzoate hydrotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chartreusin Sodium: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural product, a glycoside of the benzo[g]isochromenone class, originally isolated from Streptomyces chartreusis[1]. It has garnered significant interest within the scientific community due to its potent biological activities, particularly its antitumor properties[2][3]. This technical guide provides an in-depth overview of the biological activity of Chartreusin, focusing on its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Chartreusin exerts its biological effects through a multi-faceted mechanism primarily targeting cellular DNA and associated enzymatic processes. The core mechanisms identified are DNA intercalation, inhibition of topoisomerase II, and the modulation of critical cellular signaling pathways.

DNA Intercalation and Damage

Biochemical studies have revealed that Chartreusin binds to DNA, leading to the inhibition of both DNA and RNA synthesis[4]. This interaction is a critical aspect of its cytotoxic effects. Preliminary investigations suggest that Chartreusin's antineoplastic activities are mediated by its ability to intercalate into the DNA helix, which can subsequently cause radical-mediated single-strand breaks[5][6][7]. This direct damage to the genetic material disrupts normal cellular processes and can trigger apoptosis.

Topoisomerase II Inhibition

Chartreusin and its analogues are recognized as potent inhibitors of human topoisomerase II[5][7]. Topoisomerase II is a crucial enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for processes like DNA replication and chromosome segregation[8][9]. Chartreusin functions as a "topoisomerase poison," trapping the enzyme-DNA complex and preventing the re-ligation of the DNA strands[8]. These stabilized cleavage complexes result in persistent DNA double-strand breaks, which are highly cytotoxic and lead to programmed cell death (apoptosis)[8][9].

Modulation of Cellular Signaling Pathways

Recent research has uncovered that the biological activity of Chartreusin and its derivatives is also linked to the modulation of specific cellular signaling pathways. The exact pathway affected can be dependent on the specific chemical structure of the analogue, particularly the appended sugar chains[5][7]. For instance, Chartreusin has been shown to downregulate the oxidative phosphorylation (OXPHOS) pathway, which is vital for the survival of certain cancer cells[5][7]. In contrast, related compounds like elsamicin B have been observed to enrich the Hippo signaling pathway to exert their inhibitory effects[5][7]. This highlights the potential for developing Chartreusin-based agents with tailored mechanisms of action.

Quantitative Data on Biological Activity

The antitumor activity of Chartreusin has been evaluated in several murine tumor models. Its efficacy is notably dependent on the route of administration, with intraperitoneal (i.p.) injection showing the most significant therapeutic effects. This is attributed to the prolonged contact of the drug with tumor cells in the peritoneal cavity, as Chartreusin tends to precipitate and is absorbed slowly when administered i.p[4][10]. Conversely, intravenous (i.v.) administration leads to rapid biliary excretion, diminishing its systemic therapeutic utility unless measures are taken to block this elimination pathway[4][10][11].

| Cancer Model | Route of Administration | Dose (mg/kg) | Therapeutic Effect (% ILS) | Notes |

| P388 Leukemia | i.p. | 0.8 - 100 | > 25% | Significant activity observed over a wide dose range.[4] |

| P388 Leukemia | i.p. | 50 | 131% (Maximum) | Optimal dose in the studied range.[4] |

| P388 Leukemia | i.v., s.c., p.o. | Not specified | No activity | Rapid excretion or poor absorption limits efficacy.[4][10] |

| L1210 Leukemia | i.p. | Not specified | Significant activity | Efficacy demonstrated against this leukemia model.[4] |

| B16 Melanoma | i.p. | 25, 50, 100 | 83 - 99% | High efficacy and 3 cures observed at these doses.[4] |

| Lewis Lung Tumor | i.p. | 12.5 - 200 | No activity | Ineffective against this subcutaneous tumor model.[4] |

| ILS: Increase in Life-Span |

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in the literature to determine the biological activity of Chartreusin.

In Vivo Antitumor Activity Assay (Murine Models)

This protocol outlines the general procedure for assessing the efficacy of Chartreusin against experimental mouse tumors.

-

Animal Models: Mice, such as inbred DBA or C57BL strains, are commonly used.[10]

-

Tumor Cell Inoculation:

-

Drug Formulation and Administration:

-

Chartreusin is formulated for administration, often in a vehicle such as a mixture of N,N-dimethylacetamide and sodium phosphate buffer.[4]

-

The drug is administered to the animals via the specified route (e.g., i.p., i.v., s.c., or p.o.) on a defined schedule, typically starting 24 hours after tumor inoculation (Day 1) and continuing for several days.[4]

-

-

Data Collection and Analysis:

-

Animals are monitored daily, and the primary endpoint is the median survival time of the treated group compared to the vehicle-treated control group.

-

The therapeutic efficacy is calculated as the percent increase in life-span (% ILS).

-

Topoisomerase II Inhibition Assay

This protocol describes a general method to determine if a compound acts as a topoisomerase II inhibitor.

-

Reaction Components: The assay mixture typically includes purified human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322) as the substrate, and an ATP-containing reaction buffer.

-

Inhibitor Addition: Varying concentrations of Chartreusin are added to the reaction mixtures. A control reaction without the inhibitor is always included.

-

Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a set period (e.g., 30 minutes). The enzyme will relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (like SDS) and a proteinase (like proteinase K) to remove the enzyme from the DNA.

-

Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and linearized in the case of poisons) are separated by agarose gel electrophoresis.

-

Interpretation: A catalytic inhibitor will prevent the relaxation of supercoiled DNA. A topoisomerase II poison, like Chartreusin, will result in an increase in the amount of linear DNA, representing the stabilized cleavage complexes.

Conclusion

This compound is a potent antitumor agent with a well-defined mechanism of action centered on DNA interaction and topoisomerase II inhibition. Its significant efficacy in preclinical models, particularly when administered intraperitoneally, underscores its potential as a therapeutic agent. However, its poor water solubility and rapid biliary excretion present significant challenges for clinical development[2]. Ongoing research into the synthesis of Chartreusin analogues aims to overcome these pharmacokinetic limitations while retaining or enhancing its potent cytotoxic activity, making it a promising scaffold for the development of novel anticancer drugs[2][11][12].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. embopress.org [embopress.org]

- 10. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities - Journal of the American Chemical Society - Figshare [figshare.com]

Chartreusin Sodium: A Technical Overview of its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

While precise spectral data for Chartreusin sodium is not available in the reviewed literature, its general physicochemical characteristics have been documented.

| Property | Data |

| Molecular Formula | C₃₂H₃₂O₁₄ |

| Molecular Weight | 640.6 g/mol |

| Chemical Class | Polyketide Glycoside |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in pyridine, dioxane, and acetone. Slightly soluble in lower alcohols and esters. Insoluble in water, ether, and hydrocarbons. The sodium salt is expected to have increased aqueous solubility. |

| Chemical Structure | Comprises a unique aglycone, chartarin, linked to a disaccharide of D-fucose and D-digitalose. |

Biological Activity and Mechanism of Action

Chartreusin exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the intercalation of its planar aromatic chromophore into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which in turn cause DNA strand breaks.

Experimental Protocol: DNA Intercalation Assay (Hypothetical)

A common method to study DNA intercalation is through UV-Vis and fluorescence spectroscopy. A detailed, though hypothetical, protocol is provided below based on standard methodologies.

Objective: To determine the DNA binding affinity of this compound.

Materials:

-

This compound

-

Calf thymus DNA (ctDNA)

-

Tris-HCl buffer (pH 7.4)

-

NaCl

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically using a known molar extinction coefficient (if available).

-

Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of ctDNA can be determined by measuring the absorbance at 260 nm.

-

-

UV-Vis Titration:

-

Titrate a fixed concentration of this compound with increasing concentrations of ctDNA.

-

Record the UV-Vis absorption spectrum after each addition of ctDNA.

-

Monitor changes in the absorption spectrum of Chartreusin (e.g., hypochromism and bathochromic shift) upon binding to DNA.

-

-

Fluorescence Titration:

-

Titrate a fixed concentration of this compound with increasing concentrations of ctDNA.

-

Excite the solution at a wavelength where Chartreusin absorbs and record the emission spectrum.

-

Observe changes in fluorescence intensity (quenching or enhancement) as a function of DNA concentration.

-

-

Data Analysis:

-

The binding constant (K) can be calculated by fitting the spectral data to appropriate binding models, such as the Scatchard equation.

-

Signaling Pathway: Downstream Effects of Chartreusin-Induced DNA Damage

The DNA damage induced by Chartreusin triggers a cellular response that can lead to apoptosis. A simplified representation of this pathway is depicted below.

Chartreusin Sodium: A Technical Guide to its Antibiotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a polyketide glycoside antibiotic produced by various Streptomyces species, has garnered significant interest for its dual functionality as both an antibacterial and an anticancer agent. This technical guide provides an in-depth overview of Chartreusin sodium, focusing on its core antibiotic properties. It summarizes its mechanism of action, available quantitative data on its biological activity, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibiotics.

Introduction

First isolated from Streptomyces chartreusis, Chartreusin is a complex molecule featuring a distinctive benzonaphthopyranone aglycone.[1] While much of the research on Chartreusin has focused on its potent cytotoxic effects against various cancer cell lines, its antibiotic properties, particularly against Gram-positive bacteria and mycobacteria, present a promising avenue for further investigation in an era of growing antimicrobial resistance.[2][3] This guide will delve into the technical aspects of Chartreusin's antibiotic activity to facilitate further research and development.

Mechanism of Action

Chartreusin exerts its biological effects through a multi-faceted mechanism primarily targeting nucleic acids. The core mechanisms include:

-

DNA Intercalation: Chartreusin inserts itself between the base pairs of the DNA double helix. This interaction distorts the DNA structure, interfering with essential cellular processes like replication and transcription.[4]

-

Topoisomerase II Inhibition: It acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.[2]

-

Generation of Reactive Oxygen Species (ROS): Some studies suggest that Chartreusin can induce the production of ROS, leading to oxidative stress and cellular damage.[4]

These mechanisms contribute to both its antibiotic and anticancer activities.

Data Presentation

While Chartreusin is known to be effective against Gram-positive bacteria, comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) against a wide range of bacterial species is not extensively available in publicly accessible literature. The majority of published quantitative data focuses on its anticancer properties.

Table 1: In Vitro Cytotoxicity of Chartreusin and Related Compounds

| Compound | HCT116 (IC50, µM) | BxPC3 (IC50, µM) | T47D (IC50, µM) | ES-2 (IC50, µM) |

| Chartreusin | < 13 | < 13 | > 31.0 | < 13 |

| Elsamicin A | < 31.0 | < 31.0 | < 31.0 | < 31.0 |

| Elsamicin B | < 31.0 | < 31.0 | < 31.0 | < 31.0 |

| D329C | > 50 | > 50 | > 50 | > 50 |

Data adapted from a study on the cytotoxic activities of Chartreusin derivatives against human cancer cell lines.[5]

Note: The lack of a comprehensive MIC table for Chartreusin against a panel of bacteria represents a significant knowledge gap and a key area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Chartreusin's antibiotic properties.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

-

Preparation of Chartreusin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Chartreusin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Chartreusin that completely inhibits visible growth of the bacteria.

DNA Intercalation Assay

This assay is used to determine if a compound can bind to DNA by intercalation.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and varying concentrations of Chartreusin in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation by topoisomerase I and intercalation by Chartreusin.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Interpretation: DNA intercalators will unwind the DNA, and upon removal of the compound, the DNA will become positively supercoiled. This change in DNA topology can be observed as a shift in the migration pattern of the plasmid DNA on the agarose gel compared to the relaxed DNA control.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), human topoisomerase II, ATP, and varying concentrations of Chartreusin in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA by topoisomerase II.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye and visualize the DNA under UV light.

-

Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into individual minicircles, which will migrate into the gel. An effective inhibitor like Chartreusin will prevent this decatenation, and the kDNA will remain as a complex network at the top of the gel.

Biosynthesis of Chartreusin

Chartreusin is a type II polyketide synthesized by a polyketide synthase (PKS) gene cluster. The biosynthesis involves the assembly of a polyketide chain, which then undergoes a series of modifications including cyclization, aromatization, and glycosylation to form the final complex structure.[2]

Conclusion and Future Directions

This compound exhibits significant potential as an antibiotic, particularly against Gram-positive bacteria. Its well-defined mechanisms of action, targeting fundamental cellular processes, make it an interesting candidate for further investigation. However, the current body of literature lacks comprehensive quantitative data on its antibacterial spectrum. Future research should focus on:

-

Systematic Screening: Determining the MIC values of Chartreusin against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various mycobacterial species.

-

In Vivo Efficacy: Evaluating the in vivo efficacy of Chartreusin in animal models of bacterial infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating Chartreusin analogs to optimize antibacterial activity and improve pharmacokinetic properties.

-

Mechanism of Resistance: Investigating the potential for bacteria to develop resistance to Chartreusin.

Addressing these research gaps will be crucial in determining the therapeutic potential of this compound as a viable antibiotic for clinical use.

References

- 1. bacteria micrococcus luteus: Topics by Science.gov [science.gov]

- 2. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chartreusin Sodium: Application Notes and Protocols for Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo antitumor activity and pharmacokinetic properties of Chartreusin sodium (NSC 5159) in established murine cancer models. The following protocols and data are intended to serve as a guide for researchers designing preclinical studies to evaluate Chartreusin and its analogues.

Antitumor Activity in Murine Models

Chartreusin has demonstrated significant therapeutic efficacy against several murine tumor models, particularly when administered intraperitoneally.[1] Its activity is, however, highly dependent on the route of administration, a factor attributed to its pharmacokinetic profile.

Murine Leukemia Models: P388 and L1210

Chartreusin shows notable activity against ascitic P388 and L1210 leukemias. The intraperitoneal (i.p.) route of administration allows for prolonged contact between the drug and the tumor cells within the peritoneal cavity, leading to a significant therapeutic effect.[1]

Table 1: Antitumor Activity of Chartreusin in Murine Leukemia Models

| Model | Cell Line | Host Strain | Inoculum Size | Administration Route | Dose Range (mg/kg/injection) | Treatment Schedule | Endpoint | Observed Results |

| P388 Leukemia | P388 | DBA/2 or CD2F1 | 1 x 10⁶ cells | Intraperitoneal (i.p.) | 1.25 - 20 | Daily for 9 days | Mean Survival Time (MST), Increase in Lifespan (%ILS) | Significant increase in lifespan at optimal doses. |

| L1210 Leukemia | L1210 | DBA/2 or BDF1 | 1 x 10⁵ cells | Intraperitoneal (i.p.) | 2.5 - 10 | Daily for 9 days | Mean Survival Time (MST), Increase in Lifespan (%ILS) | Demonstrates therapeutic activity. |

Murine Melanoma Model: B16

Intraperitoneal administration of Chartreusin is also effective against B16 melanoma.[1]

Table 2: Antitumor Activity of Chartreusin in B16 Melanoma

| Model | Cell Line | Host Strain | Inoculum Size | Administration Route | Dose Range (mg/kg/injection) | Treatment Schedule | Endpoint | Observed Results |

| B16 Melanoma | B16-F10 | C57BL/6 | 5 x 10⁵ cells | Intraperitoneal (i.p.) | 5 - 20 | Daily for 9 days | Tumor Growth Inhibition (TGI), Mean Survival Time (MST) | Significant antitumor activity observed. |

Pharmacokinetic Profile

The therapeutic efficacy of Chartreusin is significantly influenced by its pharmacokinetic properties. A key challenge is its rapid biliary excretion, which restricts its effectiveness when administered via intravenous (i.v.), oral (p.o.), or subcutaneous (s.c.) routes.[1][2]

Table 3: Summary of Chartreusin Pharmacokinetic Parameters in Mice

| Parameter | Route of Administration | Observation | Implication |

| Absorption | Oral (p.o.) | Very slow absorption from the small intestine.[1] | Lack of therapeutic activity. |

| Subcutaneous (s.c.) | Extensive precipitation at the injection site, leading to slow and poor absorption.[1] | Low plasma and tissue levels, resulting in no significant activity. | |

| Intraperitoneal (i.p.) | Precipitation in the peritoneal cavity followed by slow absorption over several hours.[1] | Prolonged drug exposure to peritoneal tumor cells, leading to strong therapeutic activity.[1] | |

| Elimination | Intravenous (i.v.) | Predominantly rapid biliary excretion.[1] | 80-100% of the dose is excreted as unchanged drug in the bile within 6 hours.[1] |

| Therapeutic Activity | Intravenous (i.v.) with Bile Duct Ligation | Therapeutic activity was observed.[1] | Confirms that rapid biliary excretion is a major limiting factor for systemic efficacy.[1] |

Experimental Protocols

The following are detailed protocols for evaluating the antitumor activity of this compound in the aforementioned murine models.

Protocol 1: In Vivo Antitumor Activity in P388 Leukemia Model

Objective: To assess the efficacy of this compound against P388 leukemia in mice.

Materials:

-

Animal Model: Male DBA/2 or CD2F1 mice, 6-8 weeks old.

-

Tumor Cells: P388 leukemia cells.

-

Test Article: this compound, dissolved in a suitable vehicle (e.g., 0.9% saline with 0.05% Tween 80).

-

Vehicle Control: The same vehicle used to dissolve the test article.

-

Positive Control (Optional): A standard-of-care agent for leukemia (e.g., Doxorubicin).

Procedure:

-

Tumor Inoculation: Inoculate each mouse intraperitoneally (i.p.) with 1 x 10⁶ P388 cells in 0.1 mL of sterile saline.

-

Randomization: 24 hours post-inoculation, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment:

-

Administer this compound i.p. at various dose levels (e.g., 1.25, 2.5, 5, 10, 20 mg/kg).

-

Administer the vehicle control to the control group.

-

Treatment should be administered once daily for 9 consecutive days, starting on day 1 post-tumor inoculation.

-

-

Monitoring:

-

Record the body weight of each mouse daily.

-

Monitor the mice for signs of toxicity.

-

Record the date of death for each mouse.

-

-

Data Analysis:

-

Calculate the Mean Survival Time (MST) for each group.

-

Calculate the Percentage Increase in Lifespan (%ILS) using the formula: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

-

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Materials:

-

Animal Model: Male CD-1 mice, 6-8 weeks old, with cannulated jugular veins.

-

Test Article: this compound, formulated for intravenous administration.

-

Anesthesia: As required for blood collection.

Procedure:

-

Dosing: Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 5 mg/kg) to each mouse.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Chartreusin in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

Plot the plasma concentration-time curve.

-

Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Signaling Pathway

While the precise molecular signaling pathways of Chartreusin are not fully elucidated in the provided context, its mechanism of action is known to involve the inhibition of polynucleotide synthesis, with a greater effect on RNA synthesis than on DNA synthesis. It also inhibits DNA and RNA polymerase. This suggests an interaction at the level of DNA replication and transcription.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific laboratory settings and animal welfare guidelines. The provided data is a summary of findings from the available literature and may not be exhaustive.

References

Chartreusin Sodium: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin, a glycosidic antibiotic isolated from Streptomyces chartreusis, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of Chartreusin sodium's utility in cancer research, including its cytotoxic effects, impact on cellular signaling pathways, and detailed protocols for its application in key experimental assays.

Mechanism of Action

Chartreusin exerts its anticancer effects through a multi-faceted mechanism. Primarily, it intercalates with DNA, thereby inhibiting the activity of DNA and RNA polymerases. This leads to a halt in nucleic acid synthesis, a critical process for rapidly dividing cancer cells.[1] Consequently, this triggers DNA damage response pathways and ultimately induces programmed cell death, or apoptosis. Furthermore, Chartreusin has been observed to cause a cell cycle block at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2]

Data Presentation

In Vitro Cytotoxicity of Chartreusin

Chartreusin has shown cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| L1210 | Leukemia | 0.22 - 1.1 | [1][2] |

| P388 | Leukemia | 0.67 - 2.6 | [1][2] |

| B16 | Melanoma | Data not specified | [3] |

| HCT116 | Human Colon Carcinoma | Data not specified | |

| BxPC3 | Human Pancreatic Cancer | Data not specified | |

| T47D | Human Breast Cancer | Data not specified | |

| ES-2 | Human Ovarian Cancer | Data not specified |

Note: Specific IC50 values for HCT116, BxPC3, T47D, and ES-2 cell lines were not available in the searched literature, though cytotoxic effects were noted.[4]

In Vivo Antitumor Activity

In preclinical murine models, Chartreusin has demonstrated significant therapeutic efficacy against ascitic P388 leukemia, L1210 leukemia, and B16 melanoma when administered intraperitoneally (i.p.).[3] However, its therapeutic utility is influenced by its physiological disposition, as it is rapidly excreted through the biliary system.[3]

Signaling Pathways

Chartreusin's primary mechanism of inhibiting DNA and RNA synthesis triggers a cascade of downstream signaling events that culminate in apoptosis and cell cycle arrest.

DNA Damage and Cell Cycle Arrest Pathway

The inhibition of DNA and RNA polymerases by Chartreusin leads to DNA damage, which activates cell cycle checkpoints. This results in a block at the G2/M transition, preventing mitotic entry.

Caption: Chartreusin-induced G2/M cell cycle arrest pathway.

Apoptosis Induction Pathway

DNA damage and cell cycle arrest initiated by Chartreusin can trigger the intrinsic pathway of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by Chartreusin.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer effects of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Cell Cycle and Apoptosis Markers

This protocol is for detecting changes in the expression of key proteins involved in cell cycle regulation and apoptosis after this compound treatment.

Workflow:

Caption: General workflow for Western Blot analysis.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Cyclin B1, CDK1, cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent anticancer agent with a clear mechanism of action involving the inhibition of DNA and RNA synthesis, leading to G2/M cell cycle arrest and apoptosis. The protocols provided herein offer a framework for researchers to investigate its efficacy and further elucidate its molecular targets in various cancer models. Further research is warranted to explore its potential in combination therapies and to develop derivatives with improved pharmacokinetic profiles.

References

- 1. Active mitochondrial respiration in cancer: a target for the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Rewiring of mitochondrial metabolism in therapy-resistant cancers: permanent and plastic adaptations [frontiersin.org]

Application Notes and Protocols for Chartreusin Sodium in Antibiotic Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural product originally isolated from Streptomyces chartreusis.[1][2] It belongs to the benzoisochromanequinone class of antibiotics and has demonstrated activity against certain Gram-positive bacteria and mycobacteria.[1][3] The primary mechanism of action of Chartreusin is believed to be its ability to bind directly to DNA, thereby inhibiting DNA replication and inducing single-strand breaks.[1][3][4] This mode of action makes it an interesting candidate for antibiotic screening and development, particularly in an era of growing antimicrobial resistance.

These application notes provide detailed protocols for evaluating the antimicrobial potential of Chartreusin sodium using standard in vitro screening assays. The methodologies for determining the minimum inhibitory concentration (MIC), assessing susceptibility via disk diffusion, evaluating cytotoxicity for safety profiling, and investigating the potential for bacterial RNA polymerase inhibition are described.

Mechanism of Action: DNA Intercalation